2-Ethylisonicotinamide

Beschreibung

Chemical Identity and Structural Context of 2-Ethylisonicotinamide

Nomenclature and Chemical Classification within Pyridinecarboxamides

This compound, systematically named 2-ethylpyridine-4-carboxamide, is classified as a pyridinecarboxamide. simsonpharma.comclearsynth.com This classification is based on its core structure, which features a pyridine (B92270) ring substituted with a carboxamide group. Other names for this compound include 2-Ethyl-4-carbamoylpyridine and simply, this compound. pharmaffiliates.comscbt.com The defining characteristic of this class of compounds is the presence of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, and an amide functional group directly attached to the ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 3376-95-2 simsonpharma.compharmaffiliates.com |

| Molecular Formula | C8H10N2O simsonpharma.compharmaffiliates.com |

| Molecular Weight | 150.18 g/mol simsonpharma.compharmaffiliates.com |

| IUPAC Name | 2-ethylpyridine-4-carboxamide clearsynth.com |

Relationship to Isonicotinic Acid Derivatives and the Isonicotinamide (B137802) Scaffold

This compound is a derivative of isonicotinic acid, also known as pyridine-4-carboxylic acid. simsonpharma.com Isonicotinic acid and its derivatives, including isonicotinamide, form a fundamental scaffold in medicinal chemistry. ontosight.ai The isonicotinamide structure consists of a pyridine ring with an amide group at the 4-position. ontosight.ai The addition of an ethyl group at the 2-position of the pyridine ring distinguishes this compound from the parent isonicotinamide molecule. ontosight.ai This structural modification significantly influences its biological properties and metabolic fate. The isonicotinamide scaffold is a key component in various pharmacologically active molecules. rsc.orgescholarship.org

Role as a Metabolite in Drug Metabolism Research

A significant area of research interest in this compound stems from its role as a metabolite of the antitubercular drug ethionamide (B1671405). inchem.orgoup.com Ethionamide, a thioamide drug, undergoes extensive metabolism in the body, primarily in the liver. inchem.orgpfizermedical.com This metabolic process converts ethionamide into several other compounds, including the active metabolite ethionamide sulfoxide (B87167) and the inactive metabolite this compound. inchem.orgpfizermedical.comnih.gov The formation of this compound from ethionamide involves the oxidation of the thioamide group to an amide. pdx.edu The identification of this compound as a major urinary metabolite has been crucial in understanding the pharmacokinetics and metabolic pathways of ethionamide. oup.comoup.com

Significance within Thioisonicotinamide (B193382) and Isonicotinamide Research

Historical Context in Antimycobacterial Drug Development

The study of this compound is historically linked to the development of antimycobacterial drugs, particularly those based on the thioisonicotinamide and isonicotinamide structures. Ethionamide, a second-line anti-tuberculosis drug, was synthesized as a derivative of isonicotinic acid. nih.govnih.gov The discovery of its activity against Mycobacterium tuberculosis spurred further investigation into related compounds. nih.gov The subsequent elucidation of ethionamide's metabolic fate, which identified this compound as a key product, provided valuable insights into the drug's mechanism of action and potential for drug-drug interactions. oup.com This research contributed to the broader understanding of how structural modifications to the isonicotinamide scaffold affect antimycobacterial efficacy and metabolism.

Broader Relevance in Medicinal Chemistry and Organic Synthesis

Beyond its role in tuberculosis drug research, this compound and the isonicotinamide scaffold are of broader importance in medicinal chemistry and organic synthesis. The pyridine ring is a common motif in many biologically active compounds, and the ability to modify its substituents allows for the creation of diverse chemical libraries for drug discovery. frontiersin.org The synthesis of isonicotinamide derivatives is a key area of organic synthesis, with various methods developed for their preparation. These compounds serve as versatile building blocks for more complex molecules with potential applications in treating a range of diseases. The study of structure-activity relationships within the isonicotinamide class continues to be an active area of research, aiming to develop novel therapeutics with improved efficacy and safety profiles. nih.gov

Overview of Academic Research Trajectories for Related Compounds

The study of this compound is closely related to the research on the antitubercular drugs ethionamide and isoniazid (B1672263), primarily due to shared metabolic pathways and mechanisms of action.

Ethionamide: A second-line antituberculosis drug, ethionamide is a prodrug, meaning it requires metabolic activation to exert its therapeutic effect. frontiersin.orgrasayanjournal.co.in Its activation is performed by a mycobacterial enzyme, EthA, which converts ethionamide to its active sulfoxide form. frontiersin.org This active metabolite then inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid synthesis pathway of M. tuberculosis. frontiersin.org The disruption of this pathway compromises the integrity of the bacterial cell wall. researchgate.net

Isoniazid (INH): As a cornerstone of first-line tuberculosis therapy, isoniazid also functions as a prodrug that targets mycolic acid synthesis. researchgate.netmedrxiv.org It is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of isoniazid also inhibits InhA. researchgate.netnih.gov Because both ethionamide and isoniazid share the same ultimate molecular target (InhA), the potential for cross-resistance is a significant area of clinical and academic research. nih.govresearchgate.net Resistance to both drugs is often conferred by mutations in the inhA gene or its promoter region. researchgate.net Furthermore, research has identified a drug-drug interaction where the co-administration of isoniazid can reduce the clearance of ethionamide, leading to increased exposure to ethionamide and its metabolites. nih.gov

| Feature | Ethionamide | Isoniazid | Reference |

| Drug Class | Second-line anti-TB | First-line anti-TB | rasayanjournal.co.inmedrxiv.org |

| Status | Prodrug | Prodrug | frontiersin.orgresearchgate.net |

| Activation Enzyme | EthA (mycobacterial) | KatG (mycobacterial) | frontiersin.orgresearchgate.net |

| Molecular Target | InhA (Mycolic Acid Synthesis) | InhA (Mycolic Acid Synthesis) | frontiersin.orgresearchgate.net |

| Common Resistance | Mutations in ethA or inhA | Mutations in katG or inhA | frontiersin.orgresearchgate.net |

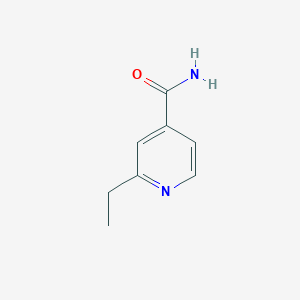

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-ethylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTBJUQFUISATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30955352 | |

| Record name | 2-Ethyl-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3376-95-2 | |

| Record name | 2-Ethyl-4-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3376-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylisonicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylisonicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLISONICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCQ3ES5FND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Reactivity of 2 Ethylisonicotinamide and Its Analogues

Synthetic Pathways to 2-Ethylisonicotinamide

The synthesis of this compound, a carboxamide derivative of pyridine (B92270), can be achieved through various chemical transformations. Key methodologies include the oxidative conversion of thioamide precursors and general amidation strategies starting from isonicotinic acid derivatives. These pathways offer distinct advantages in terms of reaction conditions, yield, and purity of the final product.

One of the primary routes to this compound involves the oxidation of its thioamide analogue, ethionamide (B1671405) (2-ethylthioisonicotinamide). This process mimics the metabolic bioactivation of ethionamide and typically involves the use of oxidizing agents like peracetic acid. pdx.edursc.org The reaction proceeds through a series of steps involving oxygen transfer to the sulfur atom, leading to desulfurization and formation of the corresponding amide. acs.orgnih.gov

The oxidation of ethionamide (ETA) by peracetic acid (PAA) is a biphasic reaction, characterized by an initial rapid phase followed by a much slower second phase. acs.orgnih.gov The first phase, which is complete in approximately 5 seconds, involves the electrophilic attack of peracetic acid on the nucleophilic sulfur atom of the thioamide group. acs.org This results in the addition of a single oxygen atom to form the intermediate ethionamide S-oxide (ETA-SO). pdx.edunih.gov

The reaction kinetics for this initial phase have been determined, yielding a bimolecular rate constant. pdx.eduacs.orgnih.govacs.org The subsequent, slower phase of the reaction can last up to an hour and involves the further oxidation of the S-oxide, which ultimately leads to the desulfurization of the molecule to yield this compound. acs.orgnih.gov The oxidation of the S-oxide to the final amide product follows zero-order kinetics. acs.orgnih.govacs.org

| Reaction Phase | Kinetic Order | Rate Constant (k) | Reactants | Product |

|---|---|---|---|---|

| Phase 1 (Fast) | Second-order | (3.08 ± 0.72) × 10² M⁻¹ s⁻¹ acs.orgnih.govacs.org | Ethionamide + Peracetic Acid | Ethionamide S-oxide |

| Phase 2 (Slow) | Zero-order acs.orgnih.govacs.org | Not specified | Ethionamide S-oxide + Peracetic Acid | This compound |

The oxidation of ethionamide by peracetic acid has been studied using techniques such as electrospray ionization mass spectrometry (ESI-MS) to identify the various species formed during the reaction. pdx.eduacs.org The initial oxidation product is the relatively stable S-oxide of ethionamide, which can be isolated. acs.orgnih.govacs.org This mono-oxygenated species is a key intermediate in the pathway. nih.govresearchgate.net

Further oxidation does not lead to significant formation of sulfinic or sulfonic acids. acs.orgnih.gov Instead, the carbon-sulfur bond is believed to cleave at the sulfenic acid stage. acs.orgnih.govacs.org This cleavage results in the formation of an unstable sulfur monoxide species, which can dimerize in solution. pdx.eduacs.org The ultimate organic product of this oxidative desulfurization is this compound. pdx.eduacs.orgnih.gov Other minor metabolites that can be formed during the oxidation of ethionamide include the corresponding nitrile and carboxylic acid derivatives. nih.govnih.gov

| Species Type | Compound Name | Role in Reaction | Method of Identification |

|---|---|---|---|

| Starting Material | Ethionamide | Reactant | - |

| Intermediate | Sulfenic acid | Unstable intermediate acs.orgnih.gov | Inferred from products |

| Intermediate | Ethionamide S-oxide | Stable, isolatable intermediate acs.orgnih.govacs.org | ESI-MS pdx.eduacs.org |

| Final Product | This compound | Major organic product pdx.eduacs.orgnih.gov | ESI-MS pdx.eduacs.org |

| Byproduct | Sulfur monoxide (dimerizes) | Sulfur-containing byproduct pdx.eduacs.org | ESI-MS acs.org |

Isonicotinamides, including this compound, can be synthesized through general amidation reactions that form a carbon-nitrogen bond between a carboxylic acid derivative and an amine. These methods are fundamental in organic chemistry and provide versatile routes to a wide range of amide compounds.

The most direct approach to synthesizing isonicotinamides is the condensation of isonicotinic acid (or its derivatives) with an amine source. However, the direct reaction between a carboxylic acid and an amine to form an amide typically requires high temperatures and results in the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, the carboxylic acid is usually "activated" by converting it into a more reactive derivative.

A common strategy involves the conversion of the isonicotinic acid to an acyl chloride. mdpi.com This is often achieved by reacting the carboxylic acid with reagents such as oxalyl chloride or thionyl chloride, sometimes with a catalytic amount of N,N-dimethylformamide (DMF). mdpi.com The resulting highly electrophilic acyl chloride readily reacts with an amine (such as ammonia (B1221849) for the synthesis of primary amides) in the presence of a base to neutralize the HCl byproduct, yielding the desired isonicotinamide (B137802). mdpi.com

Modern synthetic chemistry often employs coupling agents to facilitate the direct formation of amides from carboxylic acids and amines under milder conditions, avoiding the need to isolate a reactive acyl chloride. These reagents activate the carboxyl group in situ, making it susceptible to nucleophilic attack by the amine.

A variety of coupling agents are available, each with its own specific applications and advantages. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are classic examples. peptide.com More advanced reagents are based on phosphonium (B103445) salts (e.g., PyBOP, PyAOP) or aminium/uronium salts (e.g., HBTU, TBTU, HATU, HCTU), which often incorporate benzotriazole (B28993) or aza-benzotriazole moieties. peptide.comsigmaaldrich.com These reagents are highly efficient and known to minimize side reactions and racemization. peptide.comsigmaaldrich.com

The choice of solvent is critical for the success of these reactions. Solvents must dissolve the reactants and reagents but should not interfere with the reaction. Common solvents for amidation reactions include chlorinated hydrocarbons like dichloromethane (B109758) (CH2Cl2), ethers like tetrahydrofuran (B95107) (THF), and polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile. mdpi.comacs.orgacs.org The solubility of isonicotinamide has been studied in a range of organic solvents, which informs the selection of appropriate systems for both reaction and subsequent purification steps like crystallization. acs.orgacs.org

| Reagent Class | Abbreviation | Full Name |

|---|---|---|

| Carbodiimides | DCC | Dicyclohexylcarbodiimide peptide.com |

| DIC | Diisopropylcarbodiimide peptide.com | |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) sigmaaldrich.com |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate peptide.comsigmaaldrich.com | |

| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate peptide.comsigmaaldrich.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate sigmaaldrich.com | |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate sigmaaldrich.com |

General Amidation and Derivatization Approaches for Isonicotinamide Synthesis

Chemical Transformations and Reaction Mechanisms of Isonicotinamide Derivatives

The chemical reactivity of this compound and its analogues is largely dictated by the interplay between the electron-deficient pyridine ring and the amide functional group. This section explores key transformations and the underlying mechanisms that govern the reactivity of these compounds.

Oxidation Reactions of Pyridinyl and Amide Moieties

The isonicotinamide scaffold contains two primary sites susceptible to oxidation: the pyridine ring nitrogen and, under certain conditions, the amide group. The oxidation of the pyridine ring is a common transformation for pyridine derivatives.

N-Oxidation of the Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons and can be oxidized to form a pyridine-N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain types of reactions. For instance, the formation of pyridine-N-oxide-2,5-dicarboxylic acid from isocinchomeronic acid demonstrates the N-oxidation of a substituted pyridine ring, which can then be used in the synthesis of coordination complexes rsc.org.

Oxidation to Pyridones: Isonicotinamide derivatives can be oxidized to form various pyridone structures. These are often observed as catabolites of nicotinamide (B372718) and its derivatives mdpi.com. For example, the oxidation of N-methyl-nicotinamide can yield N-methyl-2-pyridone and N-methyl-4-pyridone mdpi.com. The oxidation of 1,4-dihydropyridine (B1200194) derivatives, which can be considered reduced analogues, to their corresponding pyridine forms is a significant metabolic process and has been studied extensively using various oxidizing agents like nitric acid or calcium hypochlorite (B82951) wum.edu.pk.

| Oxidizing Agent | Substrate Type | Primary Product | Significance |

|---|---|---|---|

| Peroxy acids (e.g., m-CPBA) | Pyridine derivative | Pyridine-N-oxide | Alters electronic properties of the ring rsc.org |

| Potassium ferricyanide (B76249) (K₃Fe(CN)₆) | N-alkyl nicotinamide | N-alkyl-2-pyridone, N-alkyl-4-pyridone | Biochemical transformation/metabolite formation mdpi.com |

| Nitric Acid / DMSO | 1,4-Dihydropyridine | Pyridine derivative | Aromatization reaction, model for biological processes wum.edu.pk |

Reduction Reactions of Amide Functional Groups

The amide functional group is generally stable and resistant to reduction. However, under forcing conditions with powerful reducing agents, it can be converted to an amine. This transformation is a key method for synthesizing amine derivatives from readily available amides.

The most common and potent reagent used for this purpose is Lithium Aluminum Hydride (LiAlH₄). The reaction proceeds via the addition of a hydride ion to the carbonyl carbon of the amide, followed by the elimination of an aluminate species to form an iminium ion intermediate. A second hydride addition to the iminium ion yields the final amine product masterorganicchemistry.com. This method is applicable to primary, secondary, and tertiary amides masterorganicchemistry.com.

More recently, catalytic methods have been developed to achieve this reduction under milder conditions. These often involve hydrosilanes in combination with transition-metal catalysts, such as those based on iridium frontiersin.org. For example, catalysts like [Ir(COE)₂Cl]₂ with diethylsilane (B7801327) can reduce secondary amides, proceeding through an imine intermediate organic-chemistry.org.

| Reducing System | Amide Type | Product | Reaction Conditions |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | Primary, Secondary, Tertiary | Corresponding Amine | Harsh, requires anhydrous solvent (e.g., THF, ether) masterorganicchemistry.com |

| Hydrosilanes (e.g., Et₂SiH₂) with Iridium catalysts | Secondary, Tertiary | Corresponding Amine or Imine | Milder, catalytic frontiersin.orgorganic-chemistry.org |

| Triflic anhydride (B1165640) (Tf₂O) activation, then hydride donor | Various | Functionalized Amine | Two-step process involving activation and reduction frontiersin.org |

Nucleophilic Substitution Reactions on the Pyridine Ring and Side Chains

The pyridine ring is electron-deficient, which makes it highly reactive towards nucleophiles, particularly at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen uoanbar.edu.iq. This reactivity is enhanced by the presence of electron-withdrawing groups, such as the amide group in isonicotinamide.

Mechanism: The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. A nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom youtube.com. The subsequent departure of a leaving group (like a halide) restores the aromaticity of the ring.

Examples: A classic example is the Chichibabin reaction, where pyridine reacts with sodium amide to produce 2-aminopyridine (B139424) uoanbar.edu.iq. In substituted pyridines, such as 2-chloronicotinic acid, the chlorine atom can be displaced by various nucleophiles like aromatic amines researchgate.net. The presence of a strongly electron-withdrawing group, like a nitrile, further activates the ring towards nucleophilic attack researchgate.net. The synthesis of functionalized pyridine derivatives often relies on palladium-catalyzed cross-coupling reactions or SNAr methodologies to introduce new C-N bonds researchgate.net.

| Nucleophile | Position of Attack | Leaving Group (if any) | Reaction Type |

|---|---|---|---|

| Amide ion (:NH₂⁻) | C-2 | Hydride ion (H⁻) | Chichibabin Reaction uoanbar.edu.iq |

| Aromatic Amines | C-2 | Chloride (Cl⁻) | SNAr researchgate.net |

| Phenols | C-2 | Chloride (Cl⁻) | Palladium-catalyzed C-O coupling researchgate.net |

Design Principles for Novel Isonicotinamide Analogues

The design of novel analogues of this compound is driven by the need to optimize biological activity, selectivity, and pharmacokinetic properties. This involves systematic structural modifications guided by established chemical principles and advanced computational tools.

Strategies for Structural Diversification via Side Chain and Ring Modifications

Structural diversification of the isonicotinamide scaffold is achieved by modifying the pyridine ring or the amide side chain. These modifications aim to explore the structure-activity relationship (SAR) and identify key pharmacophoric features nih.gov.

Ring Modifications: Substituents can be introduced onto the pyridine ring to modulate the molecule's electronic and steric properties. This is often accomplished through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or by starting with pre-functionalized nicotinic acids mdpi.com. For example, introducing different groups at the C-2 or C-6 positions can influence binding affinity to biological targets researchgate.net.

Side Chain Modifications: The amide group is a versatile anchor for structural diversification.

Amide N-Substitution: The synthesis of secondary or tertiary amides is a common strategy, achieved by reacting an activated form of isonicotinic acid (like the acyl chloride) with various primary or secondary amines mdpi.commdpi.com.

Bioisosteric Replacement: The amide can be converted into other functional groups, such as hydrazones, to serve as hydrogen-bonding pharmacophores mdpi.com. The reaction of N-(4-acetylphenyl)nicotinamide with hydrazines to form hydrazone derivatives is one such example used in the design of new bioactive compounds mdpi.com.

Elaboration of Substituents: When substituents on the ring have functional groups, they can be further modified. For example, an acetyl group on a phenyl ring attached to the amide nitrogen can be used as a handle to introduce further complexity nih.gov.

| Modification Site | Synthetic Strategy | Example Transformation | Purpose |

|---|---|---|---|

| Pyridine Ring (C2, C6) | Palladium-catalyzed cross-coupling | Reaction with phenols or amines researchgate.net | Introduce steric bulk, alter electronics |

| Amide Nitrogen | Acylation | Nicotinoyl chloride + substituted amine mdpi.com | Explore interactions in binding pockets |

| Amide Carbonyl | Condensation | Reaction with hydrazines to form hydrazones mdpi.com | Introduce new H-bonding features |

| Side Chain Substituents | Functional group transformation | Condensation on a remote ketone nih.gov | Extend the molecular scaffold |

Computational Methods in Guiding Synthetic Design and Reaction Optimization

Computational chemistry has become an indispensable tool in modern drug design, enabling the rational design of novel isonicotinamide analogues and predicting their properties before synthesis.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. It is widely used to screen virtual libraries of isonicotinamide analogues and to understand how modifications will affect binding affinity and mode mdpi.comnih.gov. Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of more potent inhibitors nih.gov.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. These simulations can assess the stability of the binding pose predicted by docking and provide a more accurate picture of the interactions in a solvated environment mdpi.comnih.gov.

Binding Free Energy Calculations: Methods like Molecular Mechanics with Poisson-Boltzmann or Generalized Born and Surface Area solvation (MM-PBSA/MM-GBSA) are used to estimate the binding free energy of a ligand to its target, offering a quantitative prediction of binding affinity mdpi.com.

Quantum Chemistry Methods: Density Functional Theory (DFT) is used to calculate the electronic structure of molecules. It can help in understanding the reactivity, optimizing molecular geometries, and providing a theoretical framework to rationalize experimental observations, such as the redox potentials of nicotinamide biomimetics nih.govacs.orgnih.gov.

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues. This helps in prioritizing compounds with favorable drug-like properties for synthesis, saving time and resources nih.govnih.gov.

| Computational Method | Application in Isonicotinamide Design |

|---|---|

| Molecular Docking | Predicts binding mode and affinity; virtual screening mdpi.comnih.gov |

| Molecular Dynamics (MD) | Assesses stability of ligand-protein complex over time nih.gov |

| MM-PBSA/GBSA | Calculates binding free energy for potency prediction mdpi.com |

| Density Functional Theory (DFT) | Optimizes molecular geometry; studies electronic properties and reactivity nih.govacs.org |

| ADMET Profiling | Predicts pharmacokinetic and toxicity properties nih.gov |

Preclinical Investigations and Translational Research of Isonicotinamide Derivatives

In Vitro Biological Evaluation Methodologies

In vitro biological evaluations are foundational in preclinical research, offering critical insights into the pharmacological and toxicological profiles of new chemical entities. These methodologies allow for the controlled assessment of a compound's interaction with biological systems at the cellular and molecular level.

Cell culture models are indispensable tools for the initial screening of isonicotinamide (B137802) derivatives to determine their potential therapeutic efficacy and cytotoxic effects. Both two-dimensional (2D) monolayer cultures and more physiologically relevant three-dimensional (3D) spheroid models are employed to simulate the complex environment of human tissues. nih.govnih.govumd.edumdpi.com

Human cell lines such as HepG2 (hepatocellular carcinoma), Caco-2 (colorectal adenocarcinoma, often used as a model for the intestinal barrier), and MCF-7 (breast cancer) are commonly used. For instance, the HepG2 cell line is frequently utilized to assess the potential hepatotoxicity of compounds, a critical safety parameter given the liver's central role in drug metabolism. mdpi.com

Research on novel nicotinamide (B372718) derivatives has demonstrated the utility of these models. In one study, newly synthesized compounds were screened for their in vitro antiproliferative activity against HepG2 and HCT-116 (colorectal cancer) cell lines using the MTT assay. nih.gov The results, often expressed as the half-maximal inhibitory concentration (IC50), provide a quantitative measure of a compound's potency. nih.govcarta-evidence.org Such studies are crucial for establishing a preliminary structure-activity relationship and identifying promising candidates for further development. carta-evidence.org

Table 1: In Vitro Antiproliferative Activity of Selected Nicotinamide Derivatives Against HepG2 Cells

| Compound | IC50 (µM) against HepG2 Cells |

|---|---|

| Compound 7 | 15.5 |

| Compound 10 | 9.8 |

| Sorafenib (Reference) | 11.2 |

This table presents data on the concentration of selected nicotinamide derivatives required to inhibit the growth of HepG2 cancer cells by 50%. Lower values indicate higher potency. Data sourced from studies on nicotinamide derivatives as potential anti-cancer agents. nih.govcarta-evidence.org

Biochemical assays are essential for elucidating the mechanism of action of isonicotinamide derivatives. These assays directly measure the interaction of a compound with its intended biological target (target engagement) and its subsequent effects on cellular pathways. nih.gov Quantifying target engagement is critical for confirming that a drug candidate functions as designed and for optimizing its potency. nih.govfrontiersin.org

A variety of biophysical techniques can be employed, including those that monitor changes in protein stability, structure, or optical properties upon ligand binding. nih.gov For example, enzyme inhibition assays are commonly used to determine a compound's ability to block the activity of a specific enzyme. In studies of nicotinamide derivatives as potential anti-cancer agents, their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis, was evaluated. nih.gov The resulting IC50 values indicate the concentration of the compound needed to inhibit the enzyme's activity by half.

Furthermore, pathway analysis can be conducted by measuring the levels of downstream signaling molecules. For instance, the effect of active nicotinamide derivatives on the levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) has been determined to assess their immunomodulatory potential. nih.govcarta-evidence.org

Table 2: VEGFR-2 Enzymatic Inhibitory Activity of Selected Nicotinamide Derivatives

| Compound | VEGFR-2 Inhibition IC50 (nM) |

|---|---|

| Compound 10 | 145.1 |

| Compound 11 | 86.60 |

| Sorafenib (Reference) | 53.65 |

This table shows the concentration of selected nicotinamide derivatives required to inhibit the activity of the VEGFR-2 enzyme by 50%. Lower values indicate stronger inhibition. nih.gov

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large chemical libraries against a specific biological target or cellular process. prlog.org This methodology is crucial for identifying novel "hit" compounds, such as new isonicotinamide derivatives, that can serve as starting points for drug development. github.io

HTS can be performed in two main ways:

Target-based screening : This approach tests compounds for their ability to modulate the activity of a purified target protein, such as an enzyme or receptor. nih.gov

Phenotypic screening : This method investigates the effect of compounds on whole cells or even small organisms, identifying agents that produce a desired biological response without a priori knowledge of the specific target. frontiersin.orgnih.gov

Advanced HTS platforms, such as those using FRET (Förster Resonance Energy Transfer) biosensors in living cells, provide an innovative way to identify small molecules that inhibit receptor activation. researchgate.net These techniques are amenable to screening vast numbers of compounds and can accelerate the identification of promising isonicotinamide-based lead structures. nih.gov

Advanced Drug Delivery Systems for Isonicotinamide-Based Agents

Many promising drug candidates, including potentially some isonicotinamide derivatives, exhibit poor physicochemical properties such as low aqueous solubility and membrane permeability, which can severely limit their oral bioavailability. ijpca.org Advanced drug delivery systems (DDS) are designed to overcome these challenges. youtube.com

Nanonization, the process of converting poorly soluble compounds into nanoparticles, is a key strategy for enhancing oral bioavailability. nih.gov By dramatically increasing the surface area of the drug, nanoparticle formulations can lead to faster dissolution rates and improved absorption. nih.govdovepress.com

Various types of nanocarriers are utilized, including:

Polymeric Nanoparticles : These systems can encapsulate drugs, protecting them from degradation in the gastrointestinal tract and allowing for controlled or targeted release. nih.govmdpi.com

Solid Lipid Nanoparticles (SLNs) : SLNs offer advantages such as high encapsulation efficiency, sustained release, and good biocompatibility, making them a promising vehicle for enhancing the bioavailability of poorly soluble drugs. utep.edumdpi.com

Liposomes and Micelles : These lipid-based carriers are versatile and can be used to solubilize hydrophobic compounds. nih.govnih.gov

Studies have shown that nanoparticle formulations can increase the oral bioavailability of poorly soluble drugs multiple times compared to conventional microparticle suspensions. nih.govnih.gov This approach allows for more efficient drug delivery and can enhance therapeutic efficacy. nih.govmdpi.com

Beyond nanoparticle formulations, several other techniques are employed to address the fundamental challenges of solubility and permeability. researchgate.net

Strategies to Enhance Solubility:

Particle Size Reduction : Techniques like micronization and nanonization increase the surface area-to-volume ratio, which generally improves the dissolution rate of a drug. ijpca.orgnih.gov

Complexation : The use of agents like cyclodextrins can form inclusion complexes with poorly soluble drugs. japsonline.com Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate the drug molecule, thereby increasing its apparent water solubility. researchgate.netjapsonline.com

Solid Dispersions : This involves dispersing one or more active ingredients in an inert carrier or matrix at the solid state. This can enhance solubility by reducing drug particle size to a molecular level and improving wettability. nih.gov

Salt Formation : For acidic or basic drugs, forming a salt is one of the most common and effective methods to increase aqueous solubility and dissolution rate. ijpca.org

Strategies to Enhance Permeability:

Self-Micro-emulsifying Drug Delivery Systems (SMEDDS) : These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water microemulsion upon dilution with gastrointestinal fluids, which can enhance the absorption of poorly permeable drugs. japsonline.com

Use of Permeation Enhancers : Certain excipients can transiently and reversibly increase the permeability of the intestinal membrane.

Lipid-Based Formulations : Formulations like SMEDDS and liposomes can facilitate drug transport across the intestinal epithelium through various mechanisms. researchgate.net

Approaches to Overcoming Drug Resistance in Therapeutic Applications

The emergence of drug resistance is a significant challenge in the treatment of various diseases, necessitating the development of novel strategies to maintain therapeutic efficacy. Within the class of isonicotinamide derivatives, extensive preclinical and translational research has focused on understanding and overcoming resistance mechanisms, particularly for the compound ethionamide (B1671405), a close structural analogue of 2-Ethylisonicotinamide. Ethionamide is a critical second-line anti-tuberculosis drug, and the insights gained from studying its resistance mechanisms offer valuable approaches that could be applicable to other isonicotinamide derivatives.

A primary mechanism of resistance to ethionamide in Mycobacterium tuberculosis involves the genetic mutation of the enzyme EthA. fortunejournals.com Ethionamide is a prodrug, meaning it requires activation within the bacteria to become effective. nih.gov The monooxygenase enzyme EthA is responsible for this activation. fortunejournals.com Mutations in the ethA gene can lead to a non-functional or less effective enzyme, preventing the conversion of ethionamide to its active form and thereby rendering the drug ineffective. nih.govmdpi.com

Another significant resistance mechanism involves the target of activated ethionamide, the enzyme InhA. nih.gov InhA is essential for the synthesis of mycolic acids, a crucial component of the mycobacterial cell wall. nih.govchemicalbook.com The activated form of ethionamide inhibits InhA, disrupting cell wall synthesis and leading to bacterial death. chemicalbook.com However, mutations in the inhA gene can alter the enzyme's structure, preventing the activated drug from binding effectively, which results in drug resistance. nih.gov Research has shown that while isoniazid (B1672263) and ethionamide share InhA as a target, cross-resistance is not guaranteed due to different primary resistance mechanisms. nih.gov

Translational research has led to the development of "ethionamide boosters" as a promising strategy to overcome resistance. bioworld.com These booster compounds are designed to enhance the activity of ethionamide, allowing for lower, less toxic doses and potentially overcoming resistance mediated by EthA mutations. bioworld.com One such promising compound is BVL-GSK-098 (alpibectir), which has been shown in preclinical studies to potentiate ethionamide. bioworld.com

Another approach to combat resistance involves the use of inhibitors of the transcriptional repressor EthR. nih.gov EthR negatively regulates the expression of the ethA gene. nih.gov By inhibiting EthR, the expression of EthA is increased, leading to more efficient activation of ethionamide. nih.gov This increased activation can help overcome resistance, particularly in strains with mutations that lead to overexpression of inhA. nih.gov For instance, 2-phenylethyl-butyrate has been demonstrated to inhibit EthR, thereby enhancing the susceptibility of M. tuberculosis to ethionamide. nih.govnih.gov

The table below summarizes key research findings from preclinical investigations into overcoming ethionamide resistance.

| Compound/Strategy | Mechanism of Action | Key Preclinical Findings | Reference |

| BVL-GSK-098 (alpibectir) | Ethionamide booster | Potentiates ethionamide, overcoming resistance from EthA mutations. In vivo maximum effective dose of 0.1 mg/kg. | bioworld.com |

| 2-phenylethyl-butyrate | EthR inhibitor | Increases ethA expression, enhancing ethionamide's effect on drug-susceptible and some resistant strains. | nih.govnih.gov |

| Inhalation Delivery | Pharmacokinetic enhancement | Inhalation of ethionamide in combination with d-cycloserine (B1669520) overcame drug-drug interactions observed with oral administration and showed bactericidal activity in a mouse model. | nih.gov |

These preclinical and translational research efforts highlight a multi-pronged approach to overcoming drug resistance to isonicotinamide derivatives. By targeting the mechanisms of resistance, such as impaired drug activation and target modification, and by developing novel delivery systems, the therapeutic lifespan of this important class of compounds can be extended.

Analytical and Characterization Techniques in Isonicotinamide Research

Spectroscopic and Chromatographic Characterization of Isonicotinamide (B137802) Compounds

Spectroscopic and chromatographic techniques are indispensable tools for the detailed characterization of isonicotinamide compounds. They provide critical information on molecular structure, functional groups, purity, and concentration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural elucidation of organic molecules like 2-Ethylisonicotinamide. hyphadiscovery.comcore.ac.uk By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, including the connectivity of atoms and their spatial relationships.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are used to identify the different chemical environments of the hydrogen and carbon atoms in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methylene (-CH2-) and methyl (-CH3) protons of the ethyl group, and the amide (-NH2) protons. Similarly, the ¹³C NMR spectrum would reveal separate signals for each unique carbon atom.

Two-dimensional (2D) NMR experiments provide further clarity by showing correlations between nuclei. core.ac.uk

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, for instance, confirming the connection between the -CH2- and -CH3 protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for assembling the molecular structure by revealing long-range correlations (typically over two or three bonds) between protons and carbons. hyphadiscovery.comcore.ac.uk For example, HMBC can show correlations from the ethyl group's protons to the carbons of the pyridine ring, confirming the point of attachment.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound ¹H NMR

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine-H (3 positions) | 7.5 - 8.7 | Doublet, Singlet |

| Amide (-NH₂) | 7.0 - 8.0 (broad) | Singlet |

| Methylene (-CH₂) | ~2.8 | Quartet |

¹³C NMR

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 170 |

| Pyridine Ring Carbons | 120 - 155 |

| Methylene (-CH₂) | ~25 |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. The presence of a strong absorption band around 1680-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the amide group. chemguide.co.uk The N-H stretching vibrations of the primary amide typically appear as two distinct peaks in the 3100-3500 cm⁻¹ region. chemguide.co.uk Other significant peaks would include C-H stretches for the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic ethyl group (below 3000 cm⁻¹), as well as C=C and C=N stretching vibrations within the aromatic ring. masterorganicchemistry.com

Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3100 - 3500 (two bands) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Amide C=O | Stretch | 1680 - 1700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. uzh.ch Molecules containing π-electrons or non-bonding valence-shell electrons, known as chromophores, can absorb energy in the UV or visible range, promoting electrons to higher energy orbitals. libretexts.org In this compound, the conjugated system of the pyridine ring and the carbonyl group of the amide function as a chromophore. This would result in characteristic absorption maxima (λmax) in the UV region, typically arising from π → π* and n → π* electronic transitions. libretexts.orgpressbooks.pub

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is routinely used to determine the purity of this compound and to quantify its concentration in various samples.

A common approach is reverse-phase HPLC, where the stationary phase is nonpolar (e.g., a C18 column) and the mobile phase is a more polar solvent mixture, such as acetonitrile and water. nih.gov In this setup, this compound would elute at a specific retention time under defined conditions (e.g., flow rate, temperature, mobile phase composition). The purity of a sample is assessed by the presence of a single major peak, with any other peaks indicating impurities. nih.gov By comparing the peak area of the analyte to that of a certified reference standard, the precise quantity of this compound in a sample can be determined. nih.govnih.gov

Mass Spectrometry in Metabolite Identification and Reaction Monitoring

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally sensitive and is used to determine the molecular weight of a compound, elucidate its structure, and identify its metabolites. ijpras.com When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes an essential tool in drug metabolism studies. mass-analytica.com

For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming its elemental formula. ijpras.com

Metabolite Identification: In drug development, identifying the metabolic fate of a compound is crucial. mass-analytica.comnih.gov LC-MS is the technique of choice for this purpose. mass-analytica.com After administration in an in vitro or in vivo system, samples are analyzed to detect new molecules that are structurally related to the parent drug. Common metabolic transformations for a molecule like this compound could include:

Oxidation: Hydroxylation on the ethyl group or the pyridine ring.

Conjugation: Addition of polar groups like glucuronic acid or sulfate.

Tandem mass spectrometry (MS/MS) is then used for structural characterization of these potential metabolites. nih.govyoutube.com In an MS/MS experiment, the ion corresponding to a suspected metabolite is isolated and fragmented. The resulting fragmentation pattern provides structural clues that help pinpoint the site of metabolic modification.

Reaction Monitoring: MS is also invaluable for monitoring the progress of chemical reactions in real-time. Targeted techniques such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) are particularly effective. nih.govmdpi.comcuni.cz These methods, typically performed on a triple quadrupole mass spectrometer, are highly specific and sensitive. cuni.cz To monitor the synthesis of this compound, one would define specific precursor-to-product ion transitions. By tracking the intensity of these transitions over time, chemists can monitor the consumption of starting materials and the formation of the desired product, allowing for precise reaction optimization. nih.govfrontiersin.org

Advanced Computational Chemistry in Structural and Mechanistic Analysis

Computational chemistry complements experimental techniques by providing a theoretical framework to understand and predict the behavior of molecules at an atomic level.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like this compound. nih.govescholarship.org

Conformational Analysis: Molecules are not static; they can adopt various three-dimensional shapes, or conformations, due to the rotation around single bonds. For this compound, key rotations would occur around the bond connecting the ethyl group to the pyridine ring and the bond connecting the amide group to the ring. Quantum chemical calculations can be used to determine the relative energies of different conformers, identifying the most stable, low-energy structures that the molecule is likely to adopt. nih.govnih.gov This information is critical as the conformation of a molecule can significantly influence its physical properties and biological activity.

Analysis of Interactions: These computational methods can also be used to study how this compound interacts with other molecules, such as solvents or the active site of a biological target. chemrxiv.orgmdpi.com By calculating properties like molecular electrostatic potential, quantum chemistry can predict which parts of the molecule are likely to engage in hydrogen bonding or other intermolecular forces. This provides invaluable insight into the molecule's solubility, stability, and mechanism of action at a molecular level. mdpi.com

Molecular Dynamics Simulations in Ligand-Target Binding

Molecular dynamics (MD) simulations are powerful computational techniques used to model the dynamic behavior of molecules and their interactions over time. In the context of this compound research, MD simulations can provide profound insights into its binding mechanisms with biological targets at an atomic level. This methodology is particularly valuable for understanding the subtle conformational changes that occur in both the ligand and the target protein upon binding, which are often difficult to capture with static experimental methods.

The general workflow for an MD simulation study of this compound binding to a target protein would involve the following key steps:

| Step | Description |

| 1. System Preparation | A three-dimensional model of the target protein is obtained, often from crystallographic data. The this compound molecule is then placed in the binding site of the protein. The entire complex is solvated in a box of water molecules and ions to mimic physiological conditions. |

| 2. Energy Minimization | The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries. |

| 3. Equilibration | The system is gradually heated to a physiological temperature and the pressure is adjusted to a constant value. This allows the system to reach a stable, equilibrated state. |

| 4. Production Simulation | Once equilibrated, the simulation is run for an extended period, typically nanoseconds to microseconds, to observe the dynamic behavior of the this compound-protein complex. |

| 5. Trajectory Analysis | The resulting trajectory is analyzed to understand various aspects of the binding interaction, such as the stability of the complex, key interacting amino acid residues, and the conformational flexibility of both the ligand and the protein. nih.gov |

By applying such a computational approach, researchers can predict the binding free energies of this compound and its analogs to their targets, which is crucial for lead optimization in drug discovery. Furthermore, MD simulations can aid in the rational design of novel derivatives with improved binding affinities and potentially altered pharmacological profiles. mdpi.com The insights gained from these simulations can guide experimental studies and accelerate the development of more effective therapeutic agents.

Development and Application of Analytical Standards in Research

The development and application of analytical standards are fundamental to ensuring the quality, consistency, and reliability of research findings for any chemical compound, including this compound. aquigenbio.com An analytical standard is a highly purified and well-characterized substance used as a reference point for qualitative and quantitative analyses. synthinkchemicals.com

For this compound, the availability of a certified reference standard is crucial for a variety of research applications. Pharmaceutical reference standards for this compound are commercially available, which facilitates its study in diverse scientific investigations. aquigenbio.com These standards are essential for:

Identification and Quantification: In analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), a reference standard of this compound is necessary to confirm the identity of the compound in a sample by comparing retention times and to accurately quantify its concentration by creating calibration curves.

Purity Assessment: Reference standards are used to determine the purity of newly synthesized batches of this compound and to identify and quantify any impurities. aquigenbio.com

Stability Studies: The stability of this compound under various storage conditions can be assessed by comparing the amount of the active compound remaining over time to a freshly prepared solution of the reference standard. aquigenbio.com

Pharmacokinetic Studies: In studies investigating the absorption, distribution, metabolism, and excretion (ADME) of this compound, the reference standard is indispensable for the accurate measurement of the compound and its potential metabolites in biological matrices.

The development of an analytical standard involves a rigorous process of synthesis, purification, and characterization. The purity of the standard is established using a battery of analytical techniques, and its structure is unequivocally confirmed.

The following table summarizes the key applications of analytical standards in this compound research:

| Application Area | Role of Analytical Standard |

| Drug Discovery and Development | To ensure the consistency and quality of the compound being tested in preclinical and clinical studies. |

| Quality Control in Manufacturing | To verify that the final product meets the required specifications for identity, strength, quality, and purity. synthinkchemicals.com |

| Regulatory Compliance | To provide a basis for validation and to meet the stringent requirements of regulatory authorities. pharmaknowledgeforum.com |

| Academic Research | To ensure the accuracy and reproducibility of experimental results in studies investigating the compound's chemical and biological properties. aquigenbio.com |

Emerging Trends and Future Research Directions

Rational Design of Next-Generation Isonicotinamide (B137802) Derivatives with Enhanced Efficacy and Selectivity

The rational design of novel isonicotinamide derivatives is a key area of research aimed at improving their therapeutic index by enhancing efficacy and selectivity. This approach moves beyond traditional trial-and-error methods by using a deep understanding of the molecular interactions between the drug candidate and its biological target.

One of the primary strategies involves modifying the isonicotinamide scaffold to optimize interactions with the target protein. For instance, in the context of enzyme inhibitors, medicinal chemists can design derivatives that form stronger or more numerous bonds with the active site. This can involve altering substituent groups on the pyridine (B92270) ring to exploit specific pockets or electrostatic interactions within the target. For example, the design of selective inhibitors often relies on exploiting differences in the shape and electrostatic potential of the target protein compared to off-target proteins. An objective function can be developed to fine-tune the level of selectivity, ensuring high similarity to the target's binding site while maintaining low similarity to those of decoys nih.gov.

In silico modeling plays a crucial role in this process. Molecular docking and molecular dynamics simulations allow researchers to predict how different chemical modifications will affect the binding affinity and selectivity of a compound before it is synthesized. This computational screening can significantly accelerate the discovery of lead compounds with improved properties. For example, in the design of novel nicotinamide (B372718) derivatives as histone deacetylase (HDAC) inhibitors, molecular modeling was used to visualize the interactions between the inhibitor and the HDAC3 active site, guiding the synthesis of more potent and selective compounds. rsc.org

A significant challenge in drug design is achieving selectivity to minimize off-target effects. For isonicotinamide derivatives, this means designing molecules that preferentially bind to their intended target over other related proteins. Small differences in the shape of binding pockets, such as those in the ATP binding site of kinases, have been successfully exploited to gain selectivity for certain pyridine derivatives. nih.gov By focusing on these subtle differences, next-generation isonicotinamide derivatives can be engineered for greater precision.

The following table summarizes key strategies in the rational design of isonicotinamide derivatives:

| Design Strategy | Objective | Example Application |

| Structure-Activity Relationship (SAR) Studies | To identify chemical modifications that improve potency and selectivity. | Synthesizing a series of 2-ethylisonicotinamide analogues with different substituents to test their inhibitory activity against a specific enzyme. |

| Computational Modeling | To predict binding affinity and mode of interaction with the target protein. | Using molecular docking to screen a virtual library of isonicotinamide derivatives for potential binders to a new therapeutic target. |

| Fragment-Based Drug Design | To build potent ligands from small chemical fragments that bind to the target. | Identifying a small molecule fragment that binds to a key region of a target protein and then growing it into a more potent isonicotinamide-based inhibitor. |

| Bioisosteric Replacement | To replace a functional group with another that has similar physical or chemical properties to improve pharmacokinetic or pharmacodynamic properties. | Replacing a metabolically unstable group on the isonicotinamide scaffold with a more stable bioisostere to increase the drug's half-life. |

Advanced In Vitro and In Vivo Models for Comprehensive Efficacy and Mechanism Studies

To thoroughly evaluate the efficacy and elucidate the mechanism of action of new isonicotinamide derivatives, researchers are increasingly turning to advanced preclinical models. These models aim to better replicate human physiology and disease states than traditional two-dimensional cell cultures and simple animal models.

In Vitro Models: Three-dimensional (3D) cell culture systems, such as spheroids and organoids, are becoming standard for in vitro testing. These models more accurately mimic the complex cell-cell and cell-matrix interactions found in human tissues, providing a more predictive assessment of a drug's efficacy. For example, testing a novel isonicotinamide-based anticancer agent on tumor spheroids can offer insights into its ability to penetrate solid tumors and induce cell death in a more physiologically relevant environment.

High-throughput screening (HTS) assays are also being refined to allow for the rapid testing of large libraries of isonicotinamide derivatives against specific cellular targets or pathways. These automated systems can measure various cellular responses, such as enzyme activity, gene expression, and cell viability, to quickly identify promising drug candidates.

In Vivo Models: In the realm of in vivo studies, genetically engineered mouse models (GEMMs) and patient-derived xenograft (PDX) models are providing more accurate platforms for evaluating drug efficacy. GEMMs are engineered to carry specific genetic mutations that drive a particular disease, allowing researchers to test isonicotinamide derivatives in a more clinically relevant context. PDX models involve implanting tumor tissue from a human patient into an immunodeficient mouse, creating a model that retains the genetic and histological characteristics of the original tumor.

The development of these advanced models is crucial for the successful translation of promising isonicotinamide derivatives from the laboratory to the clinic. The table below outlines some of these advanced models and their applications.

| Model Type | Description | Application in Isonicotinamide Research |

| Organoids | 3D cell cultures derived from stem cells that self-organize to resemble a specific organ. | Testing the efficacy and toxicity of a new isonicotinamide derivative on liver organoids to predict potential hepatotoxicity. |

| Microfluidic "Organs-on-a-Chip" | Devices that mimic the structure and function of human organs and organ systems. | Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of an isonicotinamide compound in a multi-organ chip system. |

| Patient-Derived Xenograft (PDX) Models | Implantation of human tumor tissue into immunodeficient mice. | Assessing the anti-tumor activity of a novel isonicotinamide derivative against a specific type of cancer that is resistant to standard therapies. |

| Humanized Mouse Models | Mice engrafted with human cells or tissues, or containing functional human genes. | Studying the effect of an immunomodulatory isonicotinamide derivative on the human immune system in a living organism. |

Integration of Multi-Omics Data (e.g., Metabolomics) in Isonicotinamide Drug Discovery

The integration of multi-omics data is revolutionizing drug discovery by providing a systems-level understanding of how compounds like this compound affect biological systems. nih.govmdpi.com This approach combines data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics, to create a comprehensive picture of a drug's mechanism of action, identify biomarkers of response, and discover new therapeutic targets. nih.govmdpi.com

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, is particularly valuable in this context. By analyzing the metabolic profile of a biological system after treatment with an isonicotinamide derivative, researchers can identify the specific metabolic pathways that are perturbed by the drug. For example, an integrated metabolomics and proteomics study on lung adenocarcinoma highlighted altered nicotinamide pathways, providing insights into the biochemical reprogramming in early-stage tumorigenesis. researchgate.net

Combining metabolomics with other omics data can provide a more complete picture. For instance, integrating transcriptomics (the study of RNA transcripts) and metabolomics can reveal how drug-induced changes in gene expression lead to alterations in metabolic pathways. mdpi.com This can help to identify the key genes and metabolic pathways involved in a specific biological process or disease state. mdpi.com Similarly, merging proteomics (the study of proteins) with metabolomics can uncover changes in metabolic pathways linked to disease states. mdpi.com

The following table details the different omics technologies and their contribution to isonicotinamide research:

| Omics Technology | Data Generated | Application in Isonicotinamide Drug Discovery |

| Genomics | DNA sequence variations | Identifying genetic markers that predict a patient's response to an isonicotinamide-based therapy. |

| Transcriptomics | Gene expression levels (RNA) | Understanding how an isonicotinamide derivative alters gene expression to produce its therapeutic effect. |

| Proteomics | Protein expression and modifications | Identifying the protein targets of an isonicotinamide compound and its downstream effects on cellular signaling pathways. |

| Metabolomics | Levels of small molecule metabolites | Elucidating the metabolic pathways affected by an isonicotinamide derivative and identifying biomarkers of drug efficacy. dovepress.com |

Exploration of Isonicotinamide Scaffold in New Disease Areas and Therapeutic Modalities

The versatility of the isonicotinamide scaffold has prompted its exploration in a variety of new disease areas beyond its traditional applications. Researchers are investigating the potential of isonicotinamide derivatives in oncology, immunology, and neurodegenerative diseases, among others.

In cancer research, nicotinamide, a related compound, has shown anti-melanoma activity both in vitro and in vivo. nih.govnih.gov This suggests that isonicotinamide derivatives could also be developed as novel anticancer agents. For instance, new nicotinamide derivatives have been designed and synthesized as inhibitors of VEGFR-2, a key receptor involved in angiogenesis, with the aim of developing new anticancer agents. mdpi.com

The immunomodulatory properties of some isonicotinamide-related compounds are also being explored. For example, nicotinamide has been shown to enhance the tumor-killing capacity of natural killer (NK) cells, suggesting a potential role for isonicotinamide derivatives in cancer immunotherapy. researchgate.net

Furthermore, the concept of drug repurposing, where existing drugs are investigated for new therapeutic uses, is being applied to isonicotinamide-based compounds. This strategy can significantly reduce the time and cost of drug development. mdpi.com The unique chemical properties of the isonicotinamide scaffold make it an attractive starting point for the development of multi-target directed ligands (MTDLs), which are designed to interact with multiple targets simultaneously to achieve a synergistic therapeutic effect, a particularly promising approach for complex diseases. mdpi.com

The table below highlights some of the new therapeutic areas being explored for the isonicotinamide scaffold:

| Therapeutic Area | Potential Application | Rationale |

| Oncology | Development of targeted anticancer agents and immunotherapies. | The isonicotinamide scaffold can be modified to inhibit key cancer-driving proteins or to modulate the immune response against tumors. |

| Inflammatory Diseases | Treatment of chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease. | Isonicotinamide derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways. |

| Neurodegenerative Diseases | Development of neuroprotective agents for diseases such as Alzheimer's and Parkinson's. | The isonicotinamide scaffold could be used to design compounds that protect neurons from damage and promote their survival. |

| Infectious Diseases | Discovery of new antimicrobial agents to combat drug-resistant pathogens. | The isonicotinamide structure could serve as a basis for developing novel antibiotics with new mechanisms of action. |

The continued exploration of the isonicotinamide scaffold in these and other disease areas holds great promise for the development of new and innovative therapies to address unmet medical needs.

Q & A

Q. How can researchers enhance the reproducibility of this compound’s reported pharmacological effects?

- Methodological Answer : Adopt FAIR data principles : publish raw NMR/LC-MS files in repositories (e.g., Zenodo), share cell lines via ATCC, and detail instrument calibration protocols (e.g., LC column lot numbers). Use SPRIG guidelines for chemical synthesis reporting. Collaborate with independent labs for blinded replication studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.